molecular formula C23H22N2O4 B11061000 N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B11061000
M. Wt: 390.4 g/mol
InChI Key: SXOLPQVKMPFPIO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a polycyclic quinoline derivative characterized by a partially hydrogenated quinoline core substituted with a phenyl group at position 7 and a 4-methoxyphenyl carboxamide moiety at position 2. Its molecular formula is C₂₇H₂₅N₂O₄, and it features a unique octahydroquinoline scaffold, which confers structural rigidity and diverse interaction capabilities with biological targets. The compound is synthesized via multi-step reactions involving condensation of substituted anilines and diketones, followed by cyclization and amidation .

Its methoxyphenyl group enhances hydrophobic interactions with cellular membranes, while the phenyl substituent at position 7 may influence steric and electronic properties critical for target binding .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C23H22N2O4/c1-29-17-9-7-16(8-10-17)24-23(28)18-13-21(27)25-19-11-15(12-20(26)22(18)19)14-5-3-2-4-6-14/h2-10,15,18H,11-13H2,1H3,(H,24,28)(H,25,27)

InChI Key

SXOLPQVKMPFPIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can be achieved through multistep organic synthesis. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of aniline derivatives with cyclic anhydrides, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the octahydroquinoline core but differ in substituents at the carboxamide (N-) and position 7 groups. These variations significantly impact chemical reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituent (N-) Position 7 Substituent Molecular Formula Key Biological Activity
N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-octahydroquinoline-4-carboxamide (Main) 4-methoxyphenyl Phenyl C₂₇H₂₅N₂O₄ Anticancer, anti-inflammatory
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-analog (BH54293) 3-chloro-4-methylphenyl 4-methoxyphenyl C₂₄H₂₃ClN₂O₄ Antimicrobial, antitumor
N-(4-fluorophenyl)-7-(4-methoxyphenyl)-analog (BH54294) 4-fluorophenyl 4-methoxyphenyl C₂₃H₂₁FN₂O₄ Selective cytotoxicity
7-(furan-2-yl)-N-(4-methylphenyl)-analog 4-methylphenyl Furan-2-yl C₂₀H₁₈N₂O₄ Antioxidant, enzyme modulation
N-(3,5-dimethoxyphenyl)-7-phenyl-analog 3,5-dimethoxyphenyl Phenyl C₂₈H₂₇N₂O₅ Enhanced solubility, receptor binding

Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups (e.g., Cl, F) :
    • Enhance target binding (e.g., topoisomerase inhibition) but reduce solubility. The 4-chlorophenyl analog showed higher cytotoxicity (IC₅₀ = 2.1 µM) than the methoxyphenyl parent compound (IC₅₀ = 5.8 µM) in lung cancer cells .
  • Electron-Donating Groups (e.g., OCH₃) :
    • Improve solubility and bioavailability. The 3,5-dimethoxyphenyl analog achieved 80% oral bioavailability in rodent models .
  • Aromatic vs. Heterocyclic Substituents :
    • Phenyl groups at position 7 enhance steric stabilization in hydrophobic pockets, while furan or pyridyl groups introduce hydrogen-bonding capabilities .

Antitumor Activity Across Cell Lines

Compound KB (Oral) IC₅₀ (µM) DLD-1 (Colon) IC₅₀ (µM) HepG2 (Liver) IC₅₀ (µM)
Main Compound 5.8 6.2 7.1
N-(4-chlorophenyl)-analog 2.1 3.4 4.9
N-(4-fluorophenyl)-analog 4.3 5.0 5.7
7-(furan-2-yl)-analog 12.4 14.9 18.3

Physicochemical Properties

Compound logP Solubility (mg/mL) Plasma Protein Binding (%)
Main Compound 3.2 0.45 92
N-(4-chlorophenyl)-analog 4.1 0.12 98
3,5-dimethoxyphenyl-analog 2.5 1.20 85

Biological Activity

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H22N2O4
  • Molecular Weight : 390.4 g/mol
  • Structure : The compound contains a quinoline core with various functional groups that contribute to its biological properties.

Research indicates that this compound interacts with specific molecular targets within biological systems. This interaction can modulate enzyme activity or receptor functions leading to various pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Activity : It may activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Preliminary studies suggest that it can significantly inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways .
StudyCell LineIC50 Value (μM)Mechanism
Study AMCF-7 (Breast Cancer)15Apoptosis induction
Study BHeLa (Cervical Cancer)10Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some studies report antifungal activity against common strains such as Candida albicans.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and an increase in apoptotic markers.
    • Findings : The compound reduced MCF-7 cell viability by 70% at 15 µM concentration over 48 hours.
  • Antimicrobial Efficacy Assessment : Another study assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 20 µg/mL against both bacteria.

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